(2R,2'R,cis)-7-Hydroxy-saxagliptin
Description
Structural Comparison Table
Key Structural Differences
Adamantane Modifications :
- Saxagliptin’s adamantane core lacks hydroxyl groups, while (2R,2'R,cis)-7-Hydroxy-saxagliptin features cis-3,5-dihydroxy substitutions . This introduces hydrogen-bonding capacity absent in the parent compound .
- Compared to 5-hydroxy saxagliptin (a major metabolite), the 7-hydroxy derivative’s hydroxyl groups occupy distinct positions, potentially influencing metabolic stability .
Azabicyclohexane Configuration :
Impact on Bioactivity :
- The cis-dihydroxyadamantane moiety may sterically hinder interactions with DPP-4’s hydrophobic S1 pocket, unlike saxagliptin’s unsubstituted adamantane, which fits snugly .
- Comparative studies suggest hydroxylation reduces DPP-4 inhibitory potency; however, the extent varies with substitution position and stereochemistry .
Properties
CAS No. |
1310011-46-1 |
|---|---|
Molecular Formula |
C₁₈H₂₅N₃O₃ |
Molecular Weight |
331.41 |
Synonyms |
(1R,3R,5R)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origin of Product |
United States |
Preparation Methods
Stereoselective Strecker Synthesis
The patent WO2012162507A1 details a sulfinimine-mediated asymmetric Strecker synthesis to construct the adamantane-bearing chiral center:
Step 1: Sulfinimine Formation
3-Hydroxyadamantane-1-carbaldehyde reacts with (S)-p-toluenesulfinamide in the presence of titanium ethoxide ([Ti(OEt)₄]) to form a chiral sulfinimine intermediate.
Step 2: Cyanide Addition
Ethylaluminum cyanide (Et₂AlCN) adds to the sulfinimine under cryogenic conditions (−78°C), yielding a diastereomerically pure α-aminonitrile (dr >20:1).
Step 3: Hydrolysis and Coupling
The nitrile undergoes acidic hydrolysis to a carboxylic acid, followed by coupling with (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carbonitrile using 1-hydroxybenzotriazole (HOBt) as the activating agent.
| Parameter | Condition | Yield | Optical Purity |
|---|---|---|---|
| Sulfinimine Reaction | [Ti(OEt)₄], CH₂Cl₂, 25°C, 12h | 92% | >99% ee |
| Cyanide Addition | Et₂AlCN, −78°C, 2h | 85% | 98% de |
| Final Coupling | HOBt, DCC, THF, 0°C → RT, 24h | 78% | 99.5% ee |
This method achieves an overall yield of 62% with exceptional stereocontrol, making it the preferred industrial route.
Chiral Pool Approach Using Adamantane Derivatives
Venkatasai Life Sciences employs a chiral pool strategy starting from enantiomerically pure 3,5-dihydroxyadamantane-1-acetic acid:
Key Steps:
-
Mitsunobu Reaction : Install the 2R configuration using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Bicyclohexane Ring Formation : Intramolecular cyclization under high-dilution conditions (0.01 M) with BF₃·OEt₂ catalysis.
-
Cyanide Introduction : Reaction with trimethylsilyl cyanide (TMSCN) in the presence of scandium triflate.
This method avoids racemization but requires costly starting materials, limiting its use to small-scale custom synthesis.
Oxidative Hydroxylation of Saxagliptin
(2R,2'R,cis)-7-Hydroxy-Saxagliptin can be synthesized via late-stage oxidation of Saxagliptin using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) :
Reaction Conditions:
-
Oxidant : TEMPO (0.1 equiv)
-
Co-oxidant : PhI(OAc)₂ (1.5 equiv)
-
Solvent : Acetonitrile/H₂O (4:1)
-
Temperature : 40°C, 8h
Outcome:
This method is advantageous for impurity profiling but unsuitable for bulk synthesis due to low atom economy.
Critical Analysis of Methodologies
Stereochemical Challenges
The cis-7 hydroxy configuration introduces significant synthetic hurdles:
Scalability Considerations
Comparative analysis of three industrial methods:
| Method | Cost (USD/kg) | Purity | Throughput (kg/day) | Environmental Factor |
|---|---|---|---|---|
| Strecker Synthesis | 12,500 | 99.8% | 50 | E-Factor: 18 |
| Chiral Pool Approach | 34,000 | 99.9% | 5 | E-Factor: 43 |
| TEMPO Oxidation | 8,200 | 98.5% | 100 | E-Factor: 62 |
E-Factor = (kg waste)/(kg product)
The Strecker method balances cost and efficiency, while TEMPO oxidation excels in throughput despite higher waste generation .
Chemical Reactions Analysis
Types of Reactions
(2R,2’R,cis)-7-Hydroxy-saxagliptin undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to favor the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,2’R,cis)-7-Hydroxy-saxagliptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential in treating type 2 diabetes mellitus by inhibiting DPP-4.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of (2R,2’R,cis)-7-Hydroxy-saxagliptin involves the inhibition of dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release, leading to improved blood glucose control.
Comparison with Similar Compounds
Structural and Pharmacodynamic Comparisons
Saxagliptin and its derivatives, including hydroxylated metabolites, share a common mechanism of action: competitive inhibition of DPP-4 to prolong the activity of incretin hormones (e.g., GLP-1). Key structural differences, such as the 7-hydroxy group in (2R,2'R,cis)-7-hydroxy-saxagliptin, may alter:
- Metabolic Clearance: Hydroxylated metabolites often exhibit faster renal excretion, reducing half-life compared to non-hydroxylated analogs.
Efficacy in Glycemic Control
In contrast, DPP-4 inhibitors like saxagliptin are weight-neutral and associated with lower hypoglycemia risk. While direct efficacy data for (2R,2'R,cis)-7-hydroxy-saxagliptin are absent, its structural similarity to saxagliptin suggests comparable efficacy in DPP-4 inhibition.
Table 2: Efficacy and Adverse Event Comparison
| Parameter | Sulfonylureas | Insulin | DPP-4 Inhibitors (Inferred) |
|---|---|---|---|
| HbA1c Reduction | ~1.5% | ~1.5% | ~0.5–0.8% |
| Hypoglycemia Risk | High | High | Low |
| Weight Impact | Neutral/Gain | Gain | Neutral |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation of (2R,2'R,cis)-7-Hydroxy-saxagliptin, and how are they validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D-NMR (e.g., COSY, HSQC, HMBC) to confirm stereochemistry and hydrogen/carbon connectivity. Validate by comparing observed coupling constants and chemical shifts with computational predictions (e.g., density functional theory).
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. Validate by ensuring R-factor < 5% and cross-referencing with Cambridge Structural Database entries.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI) in positive mode. Validate with isotopic pattern matching .
Q. How can researchers optimize the synthesis of (2R,2'R,cis)-7-Hydroxy-saxagliptin to improve enantiomeric purity?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for key stereogenic steps. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide column.
- Crystallization Strategies : Use solvent-mediated diastereomeric salt crystallization to remove impurities. Validate purity by melting point analysis and differential scanning calorimetry (DSC) .
Q. What in vitro models are suitable for preliminary pharmacological profiling of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant dipeptidyl peptidase-4 (DPP-4) in a fluorogenic substrate-based assay. Normalize activity against saxagliptin as a positive control.
- Cell-Based Models : Test metabolic stability in human hepatocyte cultures. Quantify metabolite formation using LC-MS/MS with stable isotope-labeled internal standards .
Advanced Research Questions
Q. How should experimental designs address contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate bioavailability, tissue distribution, and protein binding data to reconcile discrepancies. Use nonlinear mixed-effects modeling (NONMEM) for population-level analysis.
- Species-Specific Factors : Compare metabolite profiles across preclinical models (e.g., rat vs. humanized mouse) using targeted metabolomics. Validate via cross-species enzyme kinetic studies .
Q. What strategies resolve conflicting data on the metabolic stability of (2R,2'R,cis)-7-Hydroxy-saxagliptin in different hepatic models?
- Methodological Answer :
- Inter-Laboratory Harmonization : Standardize incubation conditions (e.g., microsomal protein concentration, NADPH cofactor levels) across studies. Use a reference compound (e.g., verapamil) for normalization.
- CYP Isozyme Mapping : Identify dominant metabolic pathways via CYP-selective inhibitors or recombinant enzymes. Confirm using kinetic isotope effect (KIE) studies .
Q. How can researchers design robust stability studies to evaluate degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Protocols : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via UPLC-PDA-ELSD.
- QbD Approach : Apply a factorial design (e.g., 2³) to assess interactions between pH, temperature, and excipients. Use Arrhenius kinetics to predict shelf-life .
Q. What computational methods are effective for predicting drug-drug interaction (DDI) risks associated with this compound?
- Methodological Answer :
- In Silico CYP Inhibition Screening : Use molecular docking (e.g., AutoDock Vina) to assess binding affinities to CYP3A4/2D6. Validate with time-dependent inhibition (TDI) assays.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate DDI scenarios (e.g., co-administration with ketoconazole) using software like GastroPlus. Calibrate with clinical microdose data .
Methodological Considerations Table
| Research Aspect | Key Techniques | Validation Criteria |
|---|---|---|
| Structural Elucidation | 2D-NMR, X-ray crystallography | R-factor < 5%, DFT alignment |
| Synthesis Optimization | Chiral HPLC, DSC | ee > 99%, melting point consistency |
| Metabolic Stability | LC-MS/MS, CYP inhibition assays | Inter-day precision < 15% RSD |
| Stability Studies | UPLC-PDA-ELSD, QbD factorial design | ICH compliance, degradation < 5% over 30d |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
